

Spectroscopic Profile of 2-Fluoro-6-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxybenzaldehyde

Cat. No.: B135551

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-6-hydroxybenzaldehyde**, a key aromatic building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Fluoro-6-hydroxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Fluoro-6-hydroxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.49	s	-	Phenolic -OH
10.29	s	-	Aldehydic -CHO
7.52 - 7.46	m	-	Aromatic C4-H
6.79	d	8.8	Aromatic C5-H
6.68 - 6.63	m	-	Aromatic C3-H

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for **2-Fluoro-6-hydroxybenzaldehyde** (Predicted)

Chemical Shift (δ) ppm	Assignment
190 - 195	Aldehydic C=O
160 - 165 (d, ¹ JCF)	C2-F
155 - 160	C6-OH
135 - 140	C4
115 - 120 (d, ² JCF)	C1
110 - 115 (d, ² JCF)	C3
105 - 110	C5

Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes and fluorinated aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Fluoro-6-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (phenolic)[3][4][5][6]
2830 - 2695	Medium	C-H stretch (aldehydic)[7]
1710 - 1685	Strong	C=O stretch (aromatic aldehyde)[7]
1500 - 1600	Medium-Strong	C=C stretch (aromatic ring)[3][4]
~1220	Strong	C-O stretch (phenolic)[4]
1100 - 1300	Strong	C-F stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Fluoro-6-hydroxybenzaldehyde**

m/z	Ion
140	[M] ⁺ (Molecular Ion)
139	[M-H] ⁺
112	[M-CO] ⁺
111	[M-CHO] ⁺

Note: Predicted fragmentation patterns are based on typical behavior of aromatic aldehydes.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Fluoro-6-hydroxybenzaldehyde** (5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube.[8] The ¹H NMR spectrum is acquired on a 400

MHz spectrometer. The following parameters are typically used:

- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16

For ^{13}C NMR, a higher concentration of the sample (20-50 mg) may be required.^[8]

Infrared (IR) Spectroscopy

The IR spectrum of solid **2-Fluoro-6-hydroxybenzaldehyde** can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

KBr Pellet Method:

- A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr, ~100 mg).
- The mixture is pressed into a thin, transparent pellet.
- The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

ATR Method:

- A small amount of the solid sample is placed directly on the ATR crystal.
- The spectrum is recorded over the desired range.

The IR spectrum of phenols is characterized by a broad O-H stretching band in the region of 3200-3600 cm^{-1} due to hydrogen bonding.^{[3][4][5][6]} Aromatic aldehydes typically show a C=O stretch between 1710-1685 cm^{-1} .^[7]

Mass Spectrometry (MS)

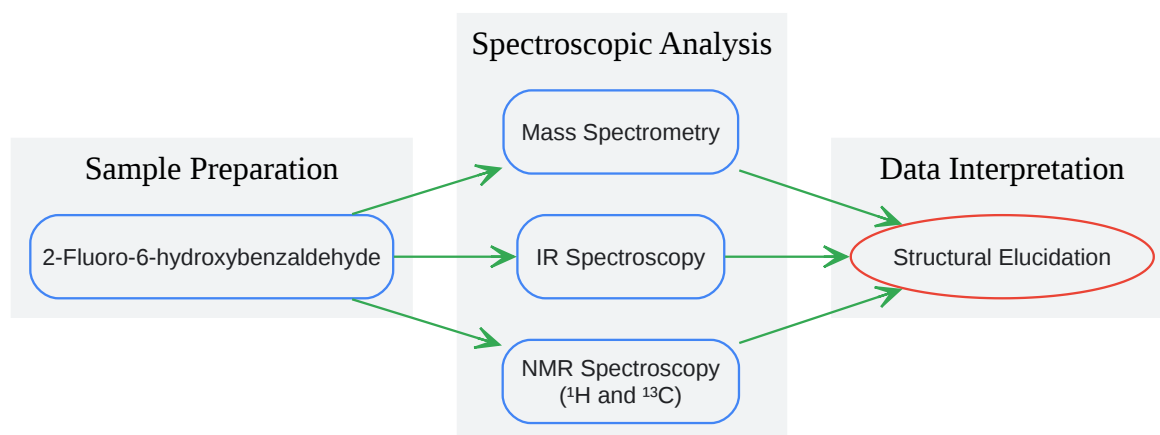
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer.[9]

- A dilute solution of the sample in a volatile solvent is introduced into the ion source.
- The molecules are ionized by a high-energy electron beam (typically 70 eV).
- The resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of **2-Fluoro-6-hydroxybenzaldehyde** is depicted below.

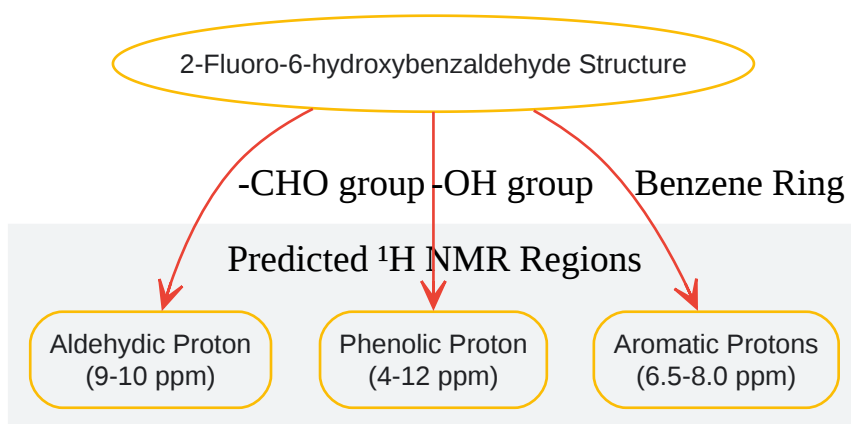


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Workflow for Spectroscopic Analysis

Predicted ¹H NMR Spectrum Logic

The following diagram illustrates the expected regions for the proton signals in the ¹H NMR spectrum of **2-Fluoro-6-hydroxybenzaldehyde** based on the functional groups present.



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Predicted ^1H NMR Chemical Shift Regions

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